molecular formula C9H17N3 B8317752 1-(3-Ethylaminobutyl)imidazole

1-(3-Ethylaminobutyl)imidazole

Cat. No. B8317752
M. Wt: 167.25 g/mol
InChI Key: HPGZHGAXKXIPKB-UHFFFAOYSA-N
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Patent
US03949076

Procedure details

A mixture of 1-(3-oxobutyl)imidazole, ethylamine and ethanol is hydrogenated using platinum oxide as catalyst, by the procedure of Example 3, to give 1-(3-ethylaminobutyl)imidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:10])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[CH2:11]([NH2:13])[CH3:12]>[Pt]=O.C(O)C>[CH2:11]([NH:13][CH:2]([CH3:10])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCN1C=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(CCN1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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